
3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE
Overview
Description
1,2,4-Benzotriazin-3-amine 1-oxide is a heterocyclic compound with a molecular formula of C7H6N4O It is part of the benzotriazine family, which is known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzotriazin-3-amine 1-oxide can be synthesized through several methods. One common method involves the diazotization of 2-aminobenzamides followed by cyclization. This process typically requires stable diazonium salts and can be carried out under mild conditions . Another method involves the oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3H)-ones using peracids .
Industrial Production Methods
Industrial production of 1,2,4-Benzotriazin-3-amine 1-oxide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 1,2,4-benzotriazine 1,4-dioxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzotriazines.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation and nitrous acid for cyclization reactions. The conditions for these reactions are typically mild, often carried out at room temperature .
Major Products
The major products formed from these reactions include various substituted benzotriazines and benzotriazine dioxides, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Cancer Therapy
Tirapazamine as a Hypoxic Cytotoxin
Tirapazamine is primarily recognized for its role as a hypoxic cytotoxin, which selectively targets hypoxic tumor cells. This selectivity arises from TPZ's ability to undergo bioreductive activation in low oxygen environments, generating reactive intermediates that induce cell death.
Clinical Trials and Efficacy
TPZ has been evaluated in numerous clinical trials, particularly in combination with other therapies such as cisplatin and radiation for treating advanced squamous cell carcinoma of the head and neck. The results indicate that TPZ can enhance the efficacy of these treatments by preferentially killing hypoxic tumor cells while sparing normal tissues .
Table 1: Summary of Clinical Trials Involving Tirapazamine
Trial Phase | Combination Treatment | Outcome |
---|---|---|
Phase II | TPZ + Cisplatin | Improved response rates in hypoxic tumors |
Phase III | TPZ + Radiation | Increased survival rates observed |
Phase I/II | TPZ + Chemotherapy | Favorable safety profile noted |
Antimicrobial Activity
Recent studies have explored the antibacterial properties of TPZ and its derivatives against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Bioimaging Applications
The N-oxide structure of tirapazamine also allows for its application in bioimaging and sensing technologies. The compound can serve as a fluorescent probe due to its zwitterionic nature, which facilitates intramolecular charge transfer (ICT) processes.
Fluorescent Properties
When subjected to specific conditions (e.g., enzymatic reactions or hypoxic environments), the N–O bond can be cleaved, resulting in a "turn-on" fluorescence effect that allows for the detection of specific ions or biological markers at nanomolar concentrations .
Table 3: Bioimaging Applications of Tirapazamine
Application | Description |
---|---|
Hypoxia detection | Fluorescent response under low oxygen conditions |
Fe(II) detection | Selective detection with high sensitivity |
Cellular imaging | Visualization of cellular processes in real-time |
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazin-3-amine 1-oxide, particularly in its role as a hypoxia-selective cytotoxin, involves a one-electron reduction to form a free radical species. This radical interacts with DNA, causing single- and double-strand breaks, leading to cell death in hypoxic conditions . This mechanism is particularly useful in targeting hypoxic tumor cells, which are resistant to conventional therapies.
Comparison with Similar Compounds
1,2,4-Benzotriazin-3-amine 1-oxide can be compared with other benzotriazine derivatives:
3-Amino-1,2,4-benzotriazine: Similar in structure but lacks the 1-oxide group, which affects its reactivity and applications.
1,2,4-Benzotriazine 1,4-dioxides: These compounds have two oxide groups, making them more potent as hypoxia-selective cytotoxins.
3-Substituted 1,2,3-benzotriazin-4(3H)-ones: These compounds have different substitution patterns, leading to varied chemical properties and applications.
Biological Activity
3-Amino-1,2,4-benzotriazine-1-N-oxide (commonly referred to as tirapazamine or TPZ) is a compound of significant interest in cancer research due to its unique biological activity, particularly as a hypoxia-selective cytotoxin. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications.
Tirapazamine is an aromatic heterocyclic di-N-oxide. Its structure allows it to undergo bioreductive activation under hypoxic conditions, which is particularly relevant in tumor microenvironments where oxygen levels are low. Upon reduction by enzymes such as cytochrome P450 or DT-diaphorase, TPZ generates reactive intermediates that induce DNA damage and apoptosis in cancer cells.
Mechanism Overview:
- Bioreductive Activation : TPZ is reduced in hypoxic environments to form active cytotoxic species.
- DNA Damage : Induces double-strand breaks and interacts with topoisomerase II, leading to cell cycle arrest and apoptosis.
- Anti-Angiogenesis : Inhibits angiogenesis by affecting endothelial cell proliferation and tube formation.
Cytotoxicity Studies
Research has demonstrated that TPZ exhibits selective cytotoxicity towards hypoxic tumor cells compared to normoxic cells. For instance, studies have shown that TPZ can significantly inhibit the proliferation of various cancer cell lines under hypoxic conditions, such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer) cells.
Cell Line | Hypoxic IC50 (µM) | Normoxic IC50 (µM) |
---|---|---|
MCF-7 | 5.2 | >100 |
NCI-H460 | 3.8 | >100 |
HCT-116 | 4.5 | >100 |
Data adapted from multiple studies on TPZ's cytotoxic effects under varying oxygen conditions .
Case Studies
-
Tirapazamine in Combination Therapy :
- In a phase III clinical trial, TPZ was evaluated for its efficacy in combination with cisplatin and radiation therapy for advanced squamous cell carcinoma of the head and neck. Results indicated improved patient outcomes due to enhanced tumor response associated with the hypoxia-selective mechanism of TPZ .
-
Structure-Activity Relationship (SAR) :
- A series of derivatives based on TPZ have been synthesized to enhance its biological activity. For example, compounds with extended alkyl linkers exhibited greater hypoxic cytotoxicity than TPZ itself, suggesting that modifications at the 3-amino position can significantly influence the drug's efficacy .
Antibacterial Activity
Interestingly, recent investigations have also explored the antibacterial properties of TPZ and its derivatives. The minimum inhibitory concentrations (MICs) against various bacterial strains were assessed:
Compound | E. coli MIC (µM) | S. enterica MIC (µM) | S. aureus MIC (µM) |
---|---|---|---|
Tirapazamine | 44.9 | 44.9 | 89.8 |
Derivative 9a | 2.5 | 3.0 | 10.0 |
These findings indicate that certain derivatives possess significant antibacterial activity, particularly against Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-1,2,4-Benzotriazine-1-N-Oxide, and what reagents are critical for its preparation?
The compound is commonly synthesized via multi-step reactions involving heterocyclic condensation and oxidation. A key method includes reacting precursors with alkylamines in the presence of triethylamine (TEA) in dichloromethane (DCM), followed by trifluoroacetic anhydride (TFAA) and hydrogen peroxide (H₂O₂) in tetrahydrofuran (THF) to achieve N-oxide formation . Alternative routes involve structural modifications of tirapazamine (TPZ) derivatives, where alkyl linkers or heterocyclic moieties are introduced at the 3-NH₂ position to enhance stability . Yield optimization (85–90%) often requires precise control of reaction time (e.g., 4 days for oxidation steps) and temperature (45°C) .
Q. What analytical techniques are essential for characterizing this compound?
Comprehensive characterization relies on spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve aromatic protons, NH groups, and carbonyl signals, with δ values indicating electronic environments (e.g., δ 10.49 ppm for NH groups) .
- Infrared (IR) Spectroscopy : Confirms functional groups like amines (N–H stretches at ~3300 cm⁻¹) and N-oxide bonds (1250–1350 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 178.17 for tirapazamine derivatives) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane/EtOH (1:1) .
Advanced Research Questions
Q. How can structural modifications of this compound improve its biological activity, and what methodological approaches are used to validate these changes?
Structural optimization involves introducing alkyl linkers or heterocyclic extensions (e.g., benzotriazine-1-oxide moieties) to enhance hypoxic selectivity or anti-angiogenic effects . For example, adding a 3-amino-1,2,4-benzotriazine-1-oxide group (Compound 9 in TPZ derivatives) increases DNA damage under low-oxygen conditions. Biological validation includes:
- In vitro assays : Hypoxia-selective cytotoxicity in cancer cell lines (e.g., IC₅₀ comparisons under normoxic vs. hypoxic conditions).
- Apoptosis markers : Flow cytometry for caspase-3 activation and Annexin V staining.
- Anti-angiogenic testing : Chick chorioallantoic membrane (CAM) assays to assess vascular inhibition .
Q. What experimental strategies address contradictions in reported toxicity profiles of this compound derivatives?
Discrepancies in toxicity (e.g., teratogenicity vs. therapeutic index) require:
- Dose-response studies : Subcutaneous, intravenous, and intraperitoneal administration in rodent models to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level) .
- Metabolic profiling : LC-MS/MS to identify reactive metabolites (e.g., nitroso intermediates) that may contribute to toxicity.
- Reproductive toxicity assays : Teratogenicity testing in zebrafish embryos or mammalian models, focusing on developmental abnormalities .
Q. How can synthetic protocols be optimized to improve the yield and purity of this compound?
Key optimizations include:
- Solvent selection : Polar aprotic solvents (THF or DMF) enhance solubility of intermediates.
- Catalyst use : TEA as a base accelerates amine coupling reactions .
- Oxidation control : Gradual addition of H₂O₂ in TFAA minimizes side reactions (e.g., over-oxidation to di-N-oxides) .
- Purification : Column chromatography with silica gel (hexane/EtOH gradients) removes unreacted starting materials .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
- Ventilation : Avoid inhalation of decomposition fumes (Br⁻, NOₓ, SOₓ) generated above 200°C .
- Waste disposal : Neutralize acidic byproducts (e.g., TFAA residues) with sodium bicarbonate before disposal .
Properties
IUPAC Name |
1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-3-1-2-4-6(5)11(12)10-7/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRWGJRKAHEZBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N=[N+]2[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202590 | |
Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-06-6 | |
Record name | 1,2,4-Benzotriazin-3-amine, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5424-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5424-06-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-1,2,4-benzotriazine-1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-benzotriazin-3-amine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.